molecular formula C16H21N3O2 B563126 Zolmitriptan D6

Zolmitriptan D6

Cat. No.: B563126
M. Wt: 293.39 g/mol
InChI Key: ULSDMUVEXKOYBU-MYLWHKILSA-N
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Description

Zolmitriptan D6 is a deuterium-labeled analog of Zolmitriptan, a selective serotonin (5-HT 1B/1D ) receptor agonist belonging to the triptan class . It is designed for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalytical assays, enabling accurate quantification and pharmacokinetic profiling of the parent drug in complex biological matrices such as plasma, serum, and tissue homogenates . This high-purity compound is essential for researching the mechanism of action of triptans, which involves cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release from trigeminal nerves to alleviate acute migraines . The incorporation of six deuterium atoms provides a consistent mass shift, minimizing interference and improving analytical reliability in studies investigating Zolmitriptan's metabolism, which is primarily mediated by the cytochrome P450 enzyme CYP1A2 into an active N-desmethyl metabolite . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4S)-4-[[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDMUVEXKOYBU-MYLWHKILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

Zolmitriptan D6 is a deuterated form of zolmitriptan, a medication primarily used for the acute treatment of migraine attacks. The biological activity of this compound is largely derived from its mechanism of action, pharmacokinetics, and clinical efficacy in migraine management. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound functions as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. Activation of these receptors leads to:

  • Vasoconstriction : The 5-HT_1B receptor activation causes constriction of cranial blood vessels, counteracting the vasodilation that occurs during a migraine.
  • Inhibition of Neuropeptide Release : By stimulating the 5-HT_1D receptor, this compound inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) and substance P, which are involved in the pathophysiology of migraines .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption with peak plasma concentrations typically reached within 1.5 to 2 hours post-administration.
  • Bioavailability : The bioavailability is influenced by first-pass metabolism; however, deuteration may enhance metabolic stability.
  • Half-life : The half-life is approximately 3 hours, allowing for effective management of acute migraine attacks .

Clinical Efficacy

Clinical studies have demonstrated that this compound exhibits comparable efficacy to its non-deuterated counterpart. Key findings include:

  • Pain Relief : In randomized controlled trials, patients receiving this compound reported significant pain relief within 2 hours compared to placebo. For instance, one study indicated that 42% of patients were pain-free at this time point after administration .
  • Sustained Response : Sustained headache relief was noted at 24 hours post-treatment in a significant proportion of patients, highlighting its effectiveness in managing recurrent migraine episodes .

Comparative Studies

A systematic review comparing various triptans highlighted differences in efficacy and side effects. This compound was noted for having fewer side effects compared to older treatments like ergotamine while maintaining a high efficacy profile .

Table 1: Comparative Efficacy of Triptans

TriptanPain-Free at 2 Hours (%)Side Effects (%)
This compound4210
Sumatriptan3815
Rizatriptan4012
Eletriptan358

Case Studies

Several case studies have illustrated the practical application and outcomes associated with this compound:

  • Case Study A : A patient with chronic migraines experienced a significant reduction in attack frequency and severity after switching from sumatriptan to this compound. The patient reported improved quality of life and fewer adverse effects.
  • Case Study B : In a cohort study involving patients resistant to traditional triptan therapy, this compound provided effective relief during acute migraine episodes, with over 70% reporting substantial pain reduction within one hour.

Scientific Research Applications

Pharmacological Profile

Zolmitriptan is a selective agonist for the serotonin 5-HT_1B and 5-HT_1D receptors. Its mechanism of action involves inducing vasoconstriction in cranial blood vessels and inhibiting pro-inflammatory neuropeptide release, which are crucial in alleviating migraine symptoms. The deuterated version, Zolmitriptan D6, may offer enhanced pharmacokinetic properties due to the isotopic substitution, potentially leading to improved efficacy and reduced side effects.

Migraine Treatment

This compound has been extensively studied for its effectiveness in treating acute migraine attacks. A systematic review analyzed 25 studies involving over 20,000 participants. The findings indicated that:

  • Approximately 30% of patients experienced complete pain relief within two hours after taking a 2.5 mg dose of oral zolmitriptan, compared to 10% with placebo.
  • About 61% achieved significant headache relief (reduction to mild or no pain) within the same timeframe .

Menstrual Migraines

Zolmitriptan has shown significant efficacy in treating menstrual migraines. A study reported that zolmitriptan 2.5 mg administered during premenstrual periods effectively reduced the need for rescue medication compared to placebo . This suggests its potential as a preventive treatment during high-risk periods for women.

Cluster Headaches

Emerging evidence supports the use of this compound for cluster headaches, particularly when administered as a nasal spray. This application is endorsed by the American Academy of Neurology due to its rapid onset and effectiveness in acute episodes .

Case Studies and Research Findings

  • Enantiomeric Discrimination : A study utilized ^1H-NMR spectroscopy with chiral solvating agents to discriminate between enantiomers of zolmitriptan, demonstrating a novel method for quantifying drug concentrations in biological samples .
  • Comparative Efficacy : Research comparing zolmitriptan with other triptans (like sumatriptan) indicated that zolmitriptan may provide superior efficacy in certain migraine presentations without tachyphylaxis, allowing repeated use without loss of effectiveness .
  • Adverse Events : Most adverse events associated with zolmitriptan are mild to moderate and transient. A review highlighted that while higher doses (5 mg or 10 mg) offered better outcomes, they also increased the incidence of side effects .

Data Tables

Application AreaDosage FormEfficacy RateComparison GroupNotes
Acute Migraine TreatmentOral (2.5 mg)30% pain-free at 2hPlaceboSignificant improvement over placebo
Menstrual MigrainesOral (2.5 mg)Reduced rescue medication usePlaceboEffective during premenstrual periods
Cluster HeadachesNasal SprayRapid onsetOther triptansRecommended for acute treatment

Chemical Reactions Analysis

Diazotation and Reduction

  • Diazotation : (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one is treated with sodium nitrite (NaNO₂) in concentrated HCl at 0–5°C, forming a diazonium salt .
  • Reduction : The diazonium salt is reduced with stannous chloride (SnCl₂) in HCl to yield (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride .

Purification and Crystallization

  • The crude product is purified via pH-adjusted extraction (pH 1.7–1.85) and recrystallization in ethanol .

Table 1: Key Reagents and Conditions

StepReagentsConditions
DiazotationNaNO₂, HCl0–5°C, 1 hour
ReductionSnCl₂, HCl15–25°C, 4 hours
Indole synthesisAcetal, H₂SO₄98°C, 2.5 hours
PurificationEthanol, NaOHpH 1.7–1.85

Analytical Techniques

Zolmitriptan D6 undergoes rigorous analysis to confirm its structure and purity:

NMR Spectroscopy

  • 1H NMR : Deuterium substitution shifts chemical shifts (Δδ) of amide and amine protons by 2.61 and 2.45 ppm, respectively, due to hydrogen bonding .
  • 13C NMR : Labels at specific carbons (e.g., indole ring) enhance signal resolution for metabolic studies .

Table 2: NMR Data (CDCl₃/DMSO-d6)

Proton TypeΔδ (ppm)
Amide+2.61
Amine+2.45

Mass Spectrometry

  • LC-MS/MS confirms the molecular formula C₁₅H₁₇D₆N₃O (molecular weight: 292.33 g/mol) .

Metabolic Pathways

This compound undergoes hepatic metabolism via CYP1A2, yielding three major metabolites:

  • N-Desmethylzolmitriptan (active, 2–6× potency of parent) .
  • Zolmitriptan N-oxide (inactive).
  • Indole acetic acid (inactive) .

Table 3: Pharmacokinetics

ParameterValue
Oral Bioavailability~40%
Volume of Distribution7–8.4 L/kg
Plasma Protein Binding25%
Elimination Half-Life~3 hours

Comparison with Similar Compounds

Table 1: Pharmacokinetic Comparison of Triptans

Parameter Zolmitriptan Sumatriptan Rizatriptan Almotriptan
Bioavailability 40–50% (oral) 14–17% (oral) 40–45% (oral) 70–80% (oral)
Half-life (t1/2) 2.5–3 h 2–2.5 h 2–3 h 3–4 h
Active Metabolite 183C91 (2× potency) None None None
Metabolic Enzymes CYP1A2, CYP3A4 MAO-A (primary) MAO-A CYP3A4

Key Findings :

  • Zolmitriptan’s active metabolite (183C91) enhances its efficacy and duration compared to sumatriptan and rizatriptan, which lack active metabolites .

Clinical Efficacy

Table 2: Efficacy in Migraine Relief (2-Hour Response Rates)

Drug (Dose) Pain Relief (%) Pain-Free (%) Recurrence Rate (%)
Zolmitriptan (2.5 mg) 79.8 66 22–35
Sumatriptan (50 mg) 67–70 28–41 30–40
Rizatriptan (10 mg) 71.3 37 32
Telcagepant (300 mg) 72 48 N/A

Key Findings :

  • Zolmitriptan 2.5 mg demonstrates superior 2-hour pain relief compared to rizatriptan 10 mg (79.8% vs. 71.3%) and matches sumatriptan 50 mg with fewer side effects .
  • In cluster headache, zolmitriptan 10 mg shows a 47% response rate versus 29% for placebo .

Table 3: Adverse Event (AE) Profiles

Drug (Dose) AE Incidence (%) Common AEs
Zolmitriptan (2.5 mg) 14–26 Dizziness, jaw/neck tightness
Sumatriptan (50 mg) 20–30 Chest tightness, flushing
Almotriptan (12.5 mg) 29.2 Nausea, fatigue
Telcagepant (300 mg) 12–15 Dry mouth, dizziness

Key Findings :

  • Zolmitriptan 2.5 mg has a lower AE incidence (14%) compared to higher doses (67% at 10 mg) .
  • Almotriptan exhibits fewer triptan-associated AEs than zolmitriptan (29.2% vs. 31.8%) .

Special Populations and Formulations

  • Hepatic/Renal Impairment : Zolmitriptan requires dose adjustment in severe hepatic impairment due to reduced metabolite clearance .
  • Transdermal Delivery : Zolmitriptan’s iontophoretic patches achieve 3.6-fold higher delivery than passive methods, with rapid onset (~30 minutes) .
  • Ethnicity: No significant pharmacokinetic differences between Caucasian and Japanese populations .

Q & A

Q. How should researchers address GDPR compliance in clinical trials involving this compound?

  • Methodological Answer : Anonymize patient data using pseudonymization tools (e.g., OpenPseudonymiser) before storage in encrypted databases. Obtain explicit consent for biometric data (e.g., CSF samples) and include GDPR compliance checklists in IRB submissions. Collaborate with institutional data protection officers to audit compliance pre-trial .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.